2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanone is a chemical compound with the molecular formula C11H12N2OS It features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanone typically involves the reaction of thiosemicarbazide with phenacyl bromide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of infections.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanone involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol
- 2-(2-imino-1,3-thiazolidin-3-yl)acetic acid
- Methyl (2-imino-1,3-thiazolidin-3-yl)acetate
Uniqueness
2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanone is unique due to its specific structure, which combines a thiazolidine ring with a phenylethanone moiety
Properties
CAS No. |
6649-75-8 |
---|---|
Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C11H12N2OS/c12-11-13(6-7-15-11)8-10(14)9-4-2-1-3-5-9/h1-5,12H,6-8H2 |
InChI Key |
BWBNCWBMASOYQZ-UHFFFAOYSA-N |
SMILES |
C1CSC(=N)N1CC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CSC(=N)N1CC(=O)C2=CC=CC=C2 |
6649-75-8 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.